1-(2-Fluoro-6-methoxyphenyl)piperazine

Vue d'ensemble

Description

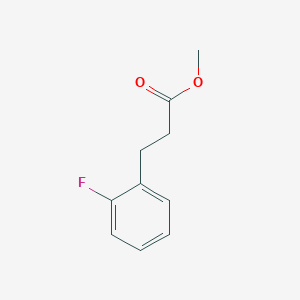

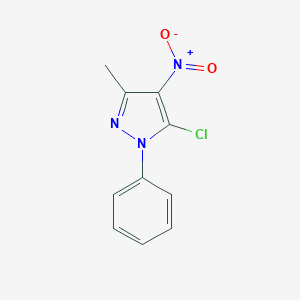

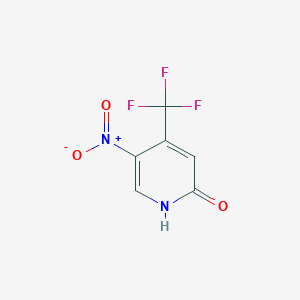

“1-(2-Fluoro-6-methoxyphenyl)piperazine” is an organic compound with the molecular formula C11H15FN2O . It has a molecular weight of 210.248 Da . This compound is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Fluoro-6-methoxyphenyl)piperazine”, has been a subject of research. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “1-(2-Fluoro-6-methoxyphenyl)piperazine” is1S/C11H15FN2O.ClH/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Fluoro-6-methoxyphenyl)piperazine” are not mentioned in the search results, piperazine derivatives are known to be involved in various chemical reactions. For instance, they can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluoro-6-methoxyphenyl)piperazine” include a molecular weight of 210.248 Da . The compound has a refractive index of n20/D 1.556 (lit.) and a density of 1.141 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Antihypertensive Agents

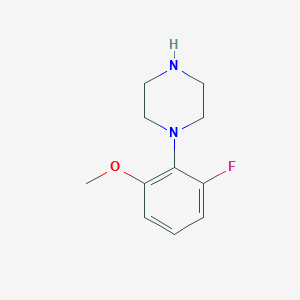

1-(2-Fluoro-6-methoxyphenyl)piperazine: is a key intermediate in the synthesis of urapidil , an antihypertensive agent . Urapidil is used to treat essential hypertension and can be administered intravenously during hypertensive emergencies. It works by blocking alpha-adrenergic receptors and activating 5HT-1A receptors, which helps lower blood pressure without significantly affecting heart rate.

Mécanisme D'action

Target of Action

It is structurally similar to 1-(2-methoxyphenyl)piperazine, a compound known to be used in the synthesis of urapidil , an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Mode of Action

For instance, Urapidil, synthesized from 1-(2-methoxyphenyl)piperazine, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Given its potential role in the synthesis of urapidil , it may influence pathways related to blood pressure regulation and central nervous system function.

Result of Action

Based on its potential role in the synthesis of urapidil , it may contribute to the lowering of peripheral blood pressure and the modulation of central nervous system activity.

Propriétés

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYYIKRCDSATNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-6-methoxyphenyl)piperazine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)

![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)

![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)